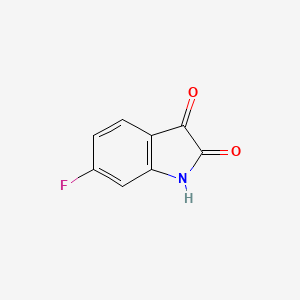

6-Fluoroisatin

Beschreibung

Significance of Isatin (B1672199) and Fluorinated Isatin Scaffolds in Medicinal Chemistry and Materials Science

Isatin (1H-indole-2,3-dione) is a naturally occurring heterocyclic compound found in plants of the Isatis genus and has also been identified as a metabolic derivative of adrenaline in humans. acs.orgtandfonline.com The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its versatile biological activities, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. tandfonline.comnih.gov Its structure, featuring a planar bicyclic system with both a ketone and a lactam carbonyl group, allows for a wide range of chemical modifications at various positions, making it a valuable precursor for the synthesis of diverse pharmacologically active compounds. nih.govresearchgate.net

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.com In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. mdpi.com Fluorinated isatin derivatives, such as 5-fluoroisatin (B27256) and 6-fluoroisatin, have garnered considerable attention for their potential as therapeutic agents. mdpi.comjptcp.com In materials science, the incorporation of fluorine can enhance thermal stability and modify the electronic properties of polymers and other materials. vulcanchem.com For instance, integrating fluorinated moieties can lower the dielectric constant of materials, a desirable property for electronic applications. vulcanchem.com

Evolution of Research on this compound within the Broader Isatin Landscape

Within the extensive research on isatin and its derivatives, this compound has emerged as a compound of interest. Research has evolved from its basic synthesis and characterization to exploring its potential in various applications. Early studies focused on establishing efficient synthetic routes to obtain this compound. nih.govpatsnap.com Subsequently, its chemical reactivity and potential as a building block for more complex molecules were investigated. nih.gov More recent research has delved into its biological activities, including its potential as an anticancer, antiviral, and neuroprotective agent. ontosight.ai Furthermore, its utility in materials science is being explored, particularly in the development of new polymers with enhanced properties. vulcanchem.com The study of this compound and its derivatives is an active area of research, with ongoing efforts to discover new therapeutic applications and novel materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVFOAVBTUHQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327394 | |

| Record name | 6-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-03-8 | |

| Record name | 6-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 6 Fluoroisatin

6-Fluoroisatin, also known as 6-fluoroindoline-2,3-dione, is a fluorinated derivative of isatin (B1672199). ontosight.ailookchem.com Its chemical structure consists of an indole (B1671886) ring system with a fluorine atom substituted at the 6-position. ontosight.ai

| Property | Value |

| Chemical Formula | C₈H₄FNO₂ biosynth.comnih.gov |

| Molecular Weight | 165.12 g/mol lookchem.combiosynth.com |

| CAS Number | 324-03-8 ontosight.ailookchem.comlbaochemicals.com |

| Appearance | Light yellow to brown powder or crystals lbaochemicals.com |

| Melting Point | 195-196 °C lookchem.comlbaochemicals.com |

| Boiling Point | 370°C lbaochemicals.com |

| Density | 1.477 g/cm³ lookchem.comlbaochemicals.com |

| Solubility | 25 mg/mL in clear to slightly hazy solutions lbaochemicals.com |

| pKa | 8.86 ± 0.20 lookchem.comlbaochemicals.com |

Synthesis and Manufacturing

The synthesis of 6-fluoroisatin is most commonly achieved through the Sandmeyer isonitroso-acetanilide isatin (B1672199) synthesis. One documented method involves the reaction of 3-fluoroaniline (B1664137) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. nih.gov In this procedure, a solution of 3-fluoroaniline in hydrochloric acid is added to a solution containing sodium sulfate, chloral hydrate, and hydroxylamine hydrochloride. nih.gov The mixture is heated, leading to the formation of an intermediate, which upon cyclization in the presence of a strong acid like sulfuric acid, yields this compound. nih.govpatsnap.com A reported synthesis of this compound resulted in a 60% yield. nih.gov

Spectroscopic and Crystallographic Analysis

The structure of 6-fluoroisatin has been confirmed through various spectroscopic and crystallographic techniques.

¹⁹F NMR: In ¹⁹F NMR spectroscopy, this compound exhibits a chemical shift that is sensitive to its chemical environment. For example, in the presence of peroxynitrite, the chemical shift changes from approximately -44 ppm to -52 ppm, indicating a reaction has occurred. rsc.org

Chemical Reactivity and Derivatization

The isatin (B1672199) core of 6-fluoroisatin possesses two reactive carbonyl groups at the C2 and C3 positions and an acidic N-H proton, making it a versatile scaffold for chemical modifications.

N-Alkylation: The nitrogen atom can be alkylated to introduce various substituents. tandfonline.com

Reactions at the C3-Carbonyl Group: The C3-carbonyl group is highly reactive and readily undergoes condensation reactions with a variety of nucleophiles. For example, it can react with hydrazines and thiosemicarbazides to form corresponding hydrazones and thiosemicarbazones. acs.orgnih.gov

Synthesis of Derivatives: this compound serves as a precursor for the synthesis of various derivatives with potential biological activities. For instance, it has been used to synthesize (Z)-2-(6-fluoro-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazine-carbothioamide. nih.gov It is also a precursor for 6-Fluoro isatinic anhydride. vulcanchem.comhsppharma.com

Biological Activities and Therapeutic Potential of 6 Fluoroisatin Derivatives

Anticancer and Cytotoxic Activity

The quest for novel and more effective anticancer agents has led to the investigation of numerous synthetic compounds, with 6-fluoroisatin derivatives emerging as a promising class. Their ability to induce cell death in cancer cells through multiple pathways underscores their therapeutic potential.

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that certain fluorinated isatin (B1672199) derivatives can trigger apoptosis in tumor cells. mdpi.com This process is often initiated through the mitochondrial pathway, characterized by the dissipation of the mitochondrial membrane potential (ΔΨm). mdpi.comresearchgate.net The disruption of the mitochondrial membrane is a critical event in the apoptotic cascade, leading to the release of pro-apoptotic factors into the cytoplasm.

Furthermore, these compounds have been observed to stimulate the production of reactive oxygen species (ROS) within cancer cells. mdpi.comresearchgate.net ROS are chemically reactive molecules containing oxygen, and their accumulation can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids. This damage can, in turn, trigger apoptotic pathways. The increase in intracellular ROS levels is a key feature of the mitochondrial pathway of apoptosis, as mitochondria are both a source and a target of ROS. mdpi.comnih.gov The cytotoxic action of some fluorinated isatins is directly linked to their ability to induce ROS production, which disrupts normal mitochondrial function and leads to programmed cell death. mdpi.com

In some instances, the pro-apoptotic activity of these derivatives is concentration-dependent. For example, one study demonstrated that at lower concentrations, a particular this compound derivative did not induce significant apoptosis, but at higher concentrations, the formation of apoptotic bodies was clearly observed. mdpi.com

This compound derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. For instance, a series of multi-substituted isatin derivatives, including those with a fluorine atom at the 6-position, were evaluated for their antiproliferative activities. mdpi.com One such derivative, compound 4l , which is a tri-substituted isatin, showed potent inhibitory effects against human leukemia (K562), human liver cancer (HepG2), and human colon cancer (HT-29) cells, with IC50 values of 1.75 µM, 3.20 µM, and 4.17 µM, respectively. mdpi.com

Selectivity is a crucial aspect of cancer chemotherapy, aiming to maximize toxicity towards cancer cells while minimizing harm to normal, healthy cells. Encouragingly, some this compound derivatives have shown a degree of selectivity. The aforementioned compound 4l exhibited significantly lower toxicity against normal human renal epithelial (293T) cells and human umbilical vein endothelial cells (HUVEC), with IC50 values greater than 100 µM and 61.83 µM, respectively. mdpi.com This suggests a favorable therapeutic window for this compound. The addition of a fluorine atom at the 6-position of a 5-bromoisatin (B120047) scaffold was found to increase the inhibitory activity against leukemia cells specifically. mdpi.com

Isatin-based compounds have also been found to be effective against cancer cell lines that are resistant to apoptosis, such as U373, A549, SKMEL-28, and OE21. researchgate.net This highlights their potential in treating cancers that have developed resistance to conventional therapies.

Table 1: Cytotoxic Activity of this compound Derivative (Compound 4l)

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| K562 | Human Leukemia | 1.75 mdpi.com |

| HepG2 | Human Liver Carcinoma | 3.20 mdpi.com |

| HT-29 | Human Colon Carcinoma | 4.17 mdpi.com |

| 293T | Normal Human Renal Epithelial | >100 mdpi.com |

Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a common feature of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. This compound derivatives have been identified as potential modulators of kinase activity. Specifically, they have been investigated as inhibitors of c-Met and TAK1 kinases. sigmaaldrich.com

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and angiogenesis. wikipedia.org Aberrant c-Met signaling is a driver in various cancers, making it an attractive therapeutic target. mdpi.comnih.gov The development of small molecule inhibitors that target the ATP-binding site of c-Met is a key strategy in cancer therapy. wikipedia.org 6-Fluoroindazole derivatives, structurally related to 6-fluoroisatins, have shown potent in vitro inhibitory activity against c-Met tyrosine kinase. rsc.org

TAK1 (Transforming growth factor-β-activated kinase 1) is another kinase involved in signaling pathways that regulate inflammation and cell survival. Its inhibition is being explored as a potential anticancer strategy. The potential for this compound derivatives to inhibit TAK1 suggests another avenue through which these compounds may exert their anticancer effects. sigmaaldrich.com

Inhibition of Cancer Cell Lines and Selectivity Studies

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against a variety of bacterial and fungal pathogens.

Derivatives of fluorinated isatins have shown broad-spectrum antibacterial activity. For example, 5-fluoro-isatin thiosemicarbazone derivatives have been evaluated for their biological activity. kashanu.ac.irresearchgate.net One of the tested compounds displayed strong inhibitory effects against several Gram-positive and Gram-negative bacteria, including P. vulgaris, S. aureus, E. faecium, Alpha hemolytic Streptococcus, E. coli, L. monocytogenes, S. marcescens, and E. aerogenes. kashanu.ac.ir In some cases, the antibacterial activity of these derivatives surpassed that of the control antibiotics. kashanu.ac.irresearchgate.net

Similarly, 5-fluoroisatin-chalcone conjugates have been synthesized and screened for their antimicrobial properties. rdd.edu.iq These compounds showed moderate antibacterial activity against S. aureus (Gram-positive) and E. coli (Gram-negative). rdd.edu.iq The introduction of different functional groups to the this compound scaffold can modulate the antibacterial spectrum and potency. For instance, isatin-sulfonamide hybrids have been reported to be active against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis) and Gram-negative (Proteus vulgaris, Klebsiella pneumoniae, Shigella flexneri) bacteria. researchgate.net

Table 2: Selected Antibacterial Activity of a 5-Fluoro-isatin Thiosemicarbazone Derivative (Compound 2)

| Bacterial Strain | Gram Stain | Inhibition Zone (mm) |

|---|---|---|

| P. vulgaris | Negative | 11-30 kashanu.ac.ir |

| S. aureus ATCC 25923 | Positive | 11-30 kashanu.ac.ir |

| E. faecium | Positive | 11-30 kashanu.ac.ir |

| Alpha hemolytic Streptococcus | Positive | 11-30 kashanu.ac.ir |

| E. coli | Negative | 11-30 kashanu.ac.ir |

| S. aureus | Positive | 11-30 kashanu.ac.ir |

| L. monocytogenes ATCC 7644 | Positive | 11-30 kashanu.ac.ir |

| S. marrescens | Negative | 11-30 kashanu.ac.ir |

The antifungal potential of this compound derivatives has also been explored, with promising results against both human and plant pathogens. Isatin derivatives, in general, have been reported to possess antifungal activity. nih.gov

Specifically, new water-soluble pyridinium (B92312) isatin-3-acylhydrazones, derived from fluorinated isatins, have demonstrated a high antagonistic effect against phytopathogens of both bacterial and fungal origin. mdpi.comresearchgate.net This suggests their potential application in agriculture to combat plant diseases. mdpi.comresearchgate.net The antifungal activity of 5-fluoroisatin-chalcone conjugates against Candida albicans was found to be moderate to high, with some derivatives showing activity comparable to the standard drug fluconazole. rdd.edu.iq

Furthermore, 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which can be synthesized from isatins, have been evaluated for their antifungal properties against plant pathogenic fungi. mdpi.com These studies indicate that substitution on the isatin ring, including with fluorine, can influence the antifungal activity. mdpi.com

Antiviral Activities

The isatin core structure is a known pharmacophore with a broad spectrum of biological activities, including antiviral action. nih.gov The introduction of a fluorine atom at the C-6 position of the isatin ring has been a strategy in the development of new antiviral agents.

Schiff bases and Mannich bases derived from isatin are recognized for their wide-ranging pharmacological properties, which include antiviral activity. nih.gov Specifically, isatin derivatives have shown potential as inhibitors of the herpes simplex virus. Research into new bis-Schiff bases of 5-fluoroisatin (B27256), prepared through condensation with primary aromatic amines, has been conducted to screen for antiviral activity against a variety of DNA and RNA viruses. nih.govcapes.gov.br While some of these compounds exhibited cytotoxicity, none showed specific antiviral activity, meaning they did not inhibit viral replication at concentrations significantly lower than their cytotoxic levels. semanticscholar.org

Isatinyl thiosemicarbazone Schiff base derivatives have also been a focus of antiviral research. nih.gov Notably, N-methyl-isatin ß-thiosemicarbazone, known as Methisazone, is an FDA-approved antiviral drug. nih.gov Studies have demonstrated the viral inhibitory properties of various thiosemicarbazone derivatives against a range of viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), respiratory syncytial virus (RSV), dengue virus (DENV), and influenza virus. nih.gov

Furthermore, 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives, synthesized from bromoethylisatin, have demonstrated low toxicity and potent antiviral and interferon-inducing abilities. researchgate.net Among these, the morpholine (B109124) and 4-methyl-piperidine derivatives were identified as the most active antivirals with the least cytotoxicity. researchgate.net

Antitubercular Potential

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) has created an urgent need for novel antitubercular agents. Isatin derivatives, particularly those with fluorine substitutions, have shown promise in this area.

The substitution of a fluorine atom at various positions on the isatin ring has been shown to have a significant effect on antitubercular activity. jpionline.org For instance, the hybridization of fluoroquinolones and isatin moieties into a single molecule is a strategy aimed at developing candidates with a broader spectrum and higher efficiency against tuberculosis. researchgate.net The 5-fluoroisatin moiety, in particular, is known to improve the lipophilicity of drugs and increase their antimycobacterial activity. mdpi.com

In one study, a series of isatin-tethered quinolines were synthesized and evaluated for their anti-M.tb activity. nih.gov The results indicated that most of these compounds exhibited moderate to potent activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 7.81 µg/mL. nih.gov Notably, an isatin-tethered derivative, Q8b, demonstrated a MIC of 0.06 µg/mL, which was a 100-fold increase in activity compared to the lead compound. nih.gov Another compound, Q8h, showed potent anti-mycobacterial action with a MIC value of 0.12 µg/mL, equivalent to the standard drug isoniazid. nih.gov

Schiff base conjugates of 5-fluoroisatin have also been investigated. jpionline.org In a study involving a Schiff base of 5-fluoroisatin with thiophene-2-ethylamine (B45403) and its Mannich bases, one compound, ITF 5, was found to be the most active against M.tb H37Rv with a MIC of 6.25 µg/ml. jpionline.org

Addressing Antimicrobial Resistance Mechanisms

The increasing prevalence of antimicrobial resistance is a major global health threat. kashanu.ac.ir One of the mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the bacterial cell.

Derivatives of this compound are being explored for their potential to overcome these resistance mechanisms. The introduction of a fluorine substituent on the indole (B1671886) ring of isatin derivatives has been shown to be beneficial for their activity in reversing multidrug resistance. rsc.org Specifically, research has focused on the development of P-gp inhibitors. rsc.org

A series of phenylfuran-bisamide derivatives were designed and synthesized as P-gp inhibitors, with results indicating that the presence of a fluorine atom at the 6-position of the indole ring contributed to their reversal activity in multidrug-resistant cancer cells. rsc.org

Neurological and Central Nervous System Activities

Neuroprotective Effects

Neuroinflammation and oxidative stress are key factors in the progression of neurodegenerative diseases. nih.gov Isatin and its derivatives have been investigated for their potential neuroprotective properties. ontosight.airesearchgate.net

Studies have shown that isatin derivatives can exhibit neuroprotective effects by reducing neuronal loss and improving cognitive function in models of neurodegeneration. This neuroprotection is attributed, in part, to the ability of these compounds to inhibit oxidative stress and reduce neuronal apoptosis.

In a study evaluating the anti-neuroinflammatory activity of isatin derivatives in activated microglia, an N1-alkylated derivative and a chlorinated derivative showed promising results in reducing the release of nitric oxide and pro-inflammatory cytokines at a concentration of 25 µM. nih.gov These findings suggest that certain isatin derivatives could be lead compounds for the development of new neuroprotective agents. nih.gov Modifications at the N1-position of the isatin ring with alkyl or aryl groups can improve lipophilicity and blood-brain barrier penetration, enhancing central nervous system activity. ijpsjournal.com

Anticonvulsant Properties

Isatin and its derivatives have been reported to possess anticonvulsant activity. srce.hr While low doses of isatin can be anxiogenic and potentiate seizures, higher doses have a sedative and anticonvulsant effect. srce.hr

Schiff bases and Mannich bases of isatin are known to have a wide range of pharmacological properties, including anticonvulsant effects. nih.govsemanticscholar.orgresearchgate.net The anticonvulsant activity of these derivatives is often evaluated using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. srce.hr

Research has shown that the hydrogen-bonding domain in semicarbazones derived from isatin is essential for their anticonvulsant activity. srce.hr For instance, halosubstituted isatin semicarbazones have been synthesized and studied for their anticonvulsant properties. srce.hr

P-glycoprotein (P-gp) Expression and PET Tracer Development

P-glycoprotein (P-gp) is an efflux transporter that plays a crucial role in limiting the entry of various substances into the brain. The development of Positron Emission Tomography (PET) tracers that can image P-gp expression in vivo is an important area of research.

Derivatives of this compound have been synthesized and evaluated as potential PET tracers for P-gp. nih.govresearchgate.net In one study, [¹⁸F]2-(6-fluoro-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazine-carbothioamide ([¹⁸F]6) was synthesized and its biodistribution and metabolism were evaluated in rats. nih.govresearchgate.net This compound showed high brain uptake in ex vivo biodistribution studies. nih.govresearchgate.net However, it appeared to be metabolically unstable in vivo. researchgate.net

Another analogue, [¹⁸F]2-(4-fluoro-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazine-carbothioamide ([¹⁸F]5), showed moderate stability with limited uptake of radiolabelled metabolites in the brain. researchgate.net PET studies revealed that the transport of [¹⁸F]5 across the blood-brain barrier was not altered by a P-gp inhibitor, and its uptake was significantly lower in P-gp knockout animals compared to wild-type animals, suggesting it binds to P-gp but is not a substrate for it. researchgate.net

The synthesis of 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole has also been reported as a potential PET tracer for targeting tryptophan 2,3-dioxygenase (TDO), an enzyme involved in the kynurenine (B1673888) pathway which is implicated in various diseases. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

Derivatives of this compound have demonstrated notable anti-inflammatory and immunomodulatory activities in various studies. For instance, certain 4-quinolinecarboxylic acid derivatives, which can be synthesized from this compound, have been identified as effective immunomodulatory and anti-inflammatory agents. google.com These compounds have shown promise in treating autoimmune diseases and chronic inflammatory conditions such as rheumatoid arthritis. google.com

One study reported on a series of 5-fluoroisatin derivatives, with the piperazine-based compound 59d showing the highest anti-inflammatory activity, with an 80.08% inhibition of bovine serum albumin denaturation, a common in vitro test for anti-inflammatory potential. nih.gov This was comparable to the standard drug, diclofenac (B195802) sodium, which showed 89.38% inhibition. nih.gov Furthermore, research on Schiff base conjugates of 5-fluoroisatin revealed that the N-phenylpiperazine-containing Mannich base ITF 5 exhibited good anti-inflammatory activity. jpionline.org

The immunomodulatory effects of these compounds are linked to their ability to modulate the activity of T-lymphocytes, which play a crucial role in autoimmune diseases. google.com The effectiveness of these derivatives in the adjuvant-induced arthritis model further supports their potential as anti-inflammatory agents for chronic conditions. google.com

Enzyme Inhibition Studies (e.g., Urease, α-Glucosidase, IKKβ)

Urease Inhibition

This compound derivatives have been investigated for their potential to inhibit urease, an enzyme implicated in various pathological conditions, including ulcers caused by Helicobacter pylori. nih.govfrontiersin.org A series of N4-aryl-substituted 5-fluoroisatin-3-thiosemicarbazones were synthesized and evaluated for their urease inhibitory effects. researchgate.net Among these, compounds 3f , 3g , and 3j were identified as potent inhibitors, with IC50 values ranging from 37.7 to 47.3 μM. researchgate.net

In another study, imidazopyridine-based oxazole (B20620) derivatives synthesized from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (B1527023) demonstrated significant urease inhibition. nih.gov Notably, analogs 4i , 4o , 4g , and 4h were found to be more potent than the standard drug thiourea, with IC50 values of 5.68 ± 1.66 μM, 7.11 ± 1.24 μM, 9.41 ± 1.19 μM, and 10.45 ± 2.57 μM, respectively. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of groups capable of forming strong hydrogen bonds or having strong electron-withdrawing properties enhanced the inhibitory potential. nih.gov

α-Glucosidase Inhibition

Derivatives of this compound have also shown promise as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion, making them potential candidates for managing type 2 diabetes. A series of 5-fluoroisatin bis-Schiff base derivatives were screened for their α-glucosidase inhibitory activity. researchgate.net Four compounds, 2e , 2c , 2f , and 2d , displayed excellent inhibitory activity with IC50 values of 2.83 ± 0.18 μM, 7.03 ± 0.15 μM, 9.99 ± 0.20 μM, and 14.68 ± 0.21 μM, respectively, which were superior to the standard drug acarbose. researchgate.net

Isatin-hydrazide conjugates have also been identified as potent dual inhibitors of both α-amylase and α-glucosidase. researchgate.net This dual inhibition is a desirable trait for controlling postprandial hyperglycemia.

IKKβ Inhibition

IκB kinase β (IKKβ) is a critical enzyme in the NF-κB signaling pathway, which plays a central role in inflammation. opnme.com Inhibition of IKKβ is a promising strategy for developing anti-inflammatory drugs. This compound can be used as a reactant in the synthesis of IKKβ inhibitors. sigmaaldrich.com A novel series of (E)-1-((2-(1...)) derivatives have been described as potent IKKβ inhibitors. researchgate.net These compounds effectively block the phosphorylation of IκBα, the substrate of IKKβ, and the subsequent expression of inflammatory mediators. opnme.com

Antiplatelet Aggregation Activity

Research on 2-aminopyrimidine (B69317) derivatives has also highlighted the potential of fluorine-substituted compounds in inhibiting platelet aggregation. nih.gov Compounds with a fluorine substituent on the phenyl ring were among the most active in this regard. nih.gov

Phytotoxic Activity and Herbicide Development

Fluorinated derivatives of isatin have been explored for their phytotoxic activity, indicating their potential for the development of new herbicides. In one study, novel fluorinated 1,2,4-triazole (B32235) derivatives were synthesized and tested for their in vivo herbicidal activity against Brassica campestris and Echinochloa crus-galli. frontiersin.org These compounds showed remarkable inhibition of B. campestris growth, ranging from 66% to 89%, although they were less effective against E. crus-galli. frontiersin.org

The search for new herbicides is driven by the need to manage weed resistance to existing products. mdpi.com Natural products and their derivatives, including those based on the isatin scaffold, are considered a valuable source for new lead compounds in herbicide development due to their structural novelty and diverse modes of action. mdpi.com

Structure Activity Relationship Sar Studies of 6 Fluoroisatin Derivatives

Impact of Fluorine Position and Substitution on Biological Activity

The location of the fluorine atom on the isatin (B1672199) ring is a critical determinant of biological activity. While much research has focused on 5-fluoroisatin (B27256), the unique electronic properties conferred by a fluorine at the 6-position also have a profound impact. The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. frontiersin.orgwikipedia.org

For instance, studies on various halogenated isatins have revealed that substitution at the 5-position often leads to enhanced cytotoxic activity. hilarispublisher.com Specifically, 5-fluoroisatin has demonstrated significantly greater cancer cell-killing ability compared to substitutions at the 4, 6, or 7 positions. hilarispublisher.com Halogenation at the 5-position, including with fluorine, has been shown to produce compounds that are 5-10 times more active than the parent isatin. hilarispublisher.com

In the context of caspase inhibition, the substitution of iodine with fluorine in certain isatin derivatives led to a slight increase in affinity for both caspase 3 and 7. lablogic.com Furthermore, the presence of fluorine substituents on a phenyl ether group attached to the isatin core was well-tolerated and, in some cases, increased the affinity for caspase 3. lablogic.com This highlights that the interplay between the fluorine position and other substituents is crucial for optimizing biological activity.

Influence of N-Substitution (e.g., N-alkylation, N-Mannich Bases)

Modification at the N-1 position of the isatin ring, through methods like N-alkylation and the formation of N-Mannich bases, offers another avenue to modulate the pharmacological properties of 6-fluoroisatin derivatives. N-alkylation of isatins is a common strategy to enhance their biological profile, and various methods have been developed to achieve this, often involving the reaction of the isatin sodium salt with alkyl halides. hilarispublisher.com

N-alkylated isatin derivatives have been recognized for their anticancer activities. hilarispublisher.com The introduction of different secondary amines, such as piperidine, morpholine (B109124), and piperazine, to form Mannich bases of 5-fluoroisatin has been explored to develop potential antimicrobial agents. jptcp.com The resulting compounds showed activity against several microorganisms, with the specific amine influencing the potency. jptcp.com For example, in a series of Schiff and Mannich bases of 5-fluoroisatin, derivatives containing morpholine and dimethylamine (B145610) (compounds 4b and 4d) were identified as the most potent. jptcp.com

The synthesis of N-Mannich bases of a Schiff base conjugate of 5-fluoroisatin with thiophene-2-ethylamine (B45403) also yielded compounds with notable anti-inflammatory and anti-tubercular activities. jpionline.org Specifically, the derivative containing an N-phenylpiperazine moiety showed the most promising results in this study. jpionline.org These findings underscore the importance of the N-substituent in defining the therapeutic application of fluorinated isatins.

Role of C3 Modifications (e.g., Schiff Bases, Hydrazones, Chalcones)

The C3 carbonyl group of the isatin nucleus is highly reactive and serves as a key site for chemical modification, leading to a diverse array of derivatives with a broad spectrum of biological activities. researchgate.netrdd.edu.iq The formation of Schiff bases, hydrazones, and chalcones at this position has been extensively investigated.

Schiff Bases: The condensation of isatin derivatives with various primary amines to form Schiff bases is a well-established method for generating compounds with antimicrobial and anticonvulsant properties. hilarispublisher.com For instance, new 5-fluoroisatin derivatives were synthesized by creating Mannich bases which were then reacted with phenylhydrazine (B124118) to form the final Schiff base products. jptcp.com Several of these compounds demonstrated notable antibacterial and antifungal activity. jptcp.com

Hydrazones: Isatin-3-hydrazones are another important class of derivatives with significant biological potential. researchgate.net Fluorine-containing pyridinium (B92312) isatin hydrazones have shown promising antifungal activities. mdpi.com The cytotoxic action of some of these hydrazones is linked to the induction of apoptosis through the dissipation of the mitochondrial membrane potential in tumor cells. mdpi.com

Chalcones: The conjugation of 5-fluoroisatin with chalcones has led to the development of new compounds with antimicrobial properties. rdd.edu.iq These 5-fluoroisatin-chalcone conjugates have demonstrated good antibacterial activity against E. coli and S. aureus, as well as antifungal activity against C. albicans. rdd.edu.iq In one study, the antifungal activity of these conjugates was found to be more potent than their antibacterial activity. rdd.edu.iq

The following table summarizes the biological activities of some C3-modified 5-fluoroisatin derivatives:

| Compound Type | Modification | Biological Activity | Reference |

| Schiff Bases | Reaction with phenylhydrazine after formation of Mannich bases | Antibacterial and antifungal | jptcp.com |

| Hydrazones | Formation of pyridinium isatin-3-acylhydrazones | Antifungal, Cytotoxic | mdpi.com |

| Chalcones | Condensation with chalcone (B49325) moiety | Antibacterial and antifungal | rdd.edu.iq |

Comparison of this compound with Other Halogenated Isatins (e.g., 5-Fluoro, 7-Fluoro)

The position of the halogen atom on the isatin ring significantly influences the physicochemical and biological properties of the molecule. A comparison between this compound and its isomers, such as 5-fluoroisatin and 7-fluoroisatin (B1296980), reveals important structure-activity relationships.

Studies have often highlighted 5-substituted isatins as having superior biological activity. For example, research on the in vitro cytotoxicity of mono-substituted isatins found that substitution at the 5-position was more favorable for anticancer activity than at the 4, 6, or 7-positions. hilarispublisher.com Halogenation at C5, including with fluorine, has been reported to increase activity by 5-10 times compared to the unsubstituted parent compound. hilarispublisher.com

While 5-fluoroisatin has been extensively studied, 7-fluoroisatin also possesses unique characteristics. It has been investigated for its anticancer, antimicrobial, antiviral, and neuroprotective activities. For instance, 7-fluoroisatin exhibited potent antiproliferative activity against MCF-7 breast cancer and HCT-116 colon cancer cell lines.

The introduction of a fluorine atom, regardless of its position, generally enhances the biological potential compared to non-fluorinated analogs. kashanu.ac.ir The strong electron-withdrawing nature of fluorine can block metabolic attacks and improve metabolic stability. lablogic.com The specific placement of the fluorine atom, however, fine-tunes the molecule's interaction with biological targets, leading to variations in potency and selectivity. For example, in a series of caspase inhibitors, substituting an iodine at the 5-position with a fluorine slightly increased affinity for caspases 3 and 7. lablogic.com

The following table provides a comparative overview of different fluorinated isatins:

| Compound | Key SAR Finding | Biological Activity | Reference |

| 5-Fluoroisatin | Substitution at the 5-position is generally favored for enhanced cytotoxicity. | Anticancer, Antimicrobial, Antiviral | hilarispublisher.comjpionline.org |

| This compound | The unique electronic properties influence biological activity, though less studied than the 5-isomer. | (Implied biological potential due to fluorination) | |

| 7-Fluoroisatin | Demonstrates significant antiproliferative and antimicrobial activities. | Anticancer, Antimicrobial, Antiviral, Neuroprotective |

Q & A

Q. How can researchers leverage interdisciplinary approaches (e.g., computational + experimental) to study fluoroisatin’s bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.